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molecular formula C8H11NO B112502 (3-(Aminomethyl)phenyl)methanol CAS No. 34231-22-6

(3-(Aminomethyl)phenyl)methanol

Cat. No. B112502
M. Wt: 137.18 g/mol
InChI Key: KCTYUINIEPILPS-UHFFFAOYSA-N
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Patent
US07825096B2

Procedure details

A 20 g sample of 3-cyanobenzoic acid (12) (136 mmol) was suspended in 100 mL of dry tetrahydrofuran (THF). Borane-tetrahydrofuran complex (400 mL of 1.0 M solution in THF) was added dropwise over one hour and then stirred for an additional 3 hours. The reaction was quenched with 220 mL of concentrated HCl:water (1:1) to cleave the borane-alcohol complex. The THF was then evaporated off under vacuum. Solid NaOH pellets, 70 g total, were added slowly to neutralize the acid and bring the pH of the solution to 12. The aqueous phase was then extracted 4 times with 500 mL portions of ether. The ether extract was dried over MgSO4 and evaporated under vacuum to give 18 g (131 mmol) of 3-(aminomethyl)benzyl alcohol (13) as a light colored oil. 1H NMR (CDCl3/TMS) δ=1.95 (broad s, 3H, —OH and —NH2, exchangeable with D2O), 3.86 (s, 2H, —CH2—NH2), 4.66 (s, 2H, —CH2—OH), 7.27 (m, 4H, aromatic).
Quantity
136 mmol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6](O)=[O:7])#[N:2].B.O1CCCC1>O1CCCC1>[NH2:2][CH2:1][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[CH2:6][OH:7] |f:1.2|

Inputs

Step One
Name
Quantity
136 mmol
Type
reactant
Smiles
C(#N)C=1C=C(C(=O)O)C=CC1
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
B.O1CCCC1
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for an additional 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 220 mL of concentrated HCl:water (1:1)
CUSTOM
Type
CUSTOM
Details
The THF was then evaporated off under vacuum
ADDITION
Type
ADDITION
Details
Solid NaOH pellets, 70 g total, were added slowly
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was then extracted 4 times with 500 mL portions of ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NCC=1C=C(CO)C=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 131 mmol
AMOUNT: MASS 18 g
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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